N-[3-(4-methyl-1-piperazinyl)propyl]naphtho[2,1-b]furan-2-carboxamide
Overview
Description
N-[3-(4-methyl-1-piperazinyl)propyl]naphtho[2,1-b]furan-2-carboxamide is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
A study delves into the synthesis and reactivity of related compounds, demonstrating the coupling and subsequent reactions to obtain thioamide and its oxidized forms for further chemical manipulation. This foundational work is pivotal in understanding how N-[3-(4-methyl-1-piperazinyl)propyl]naphtho[2,1-b]furan-2-carboxamide derivatives can be synthesized and modified for various applications (Aleksandrov & El’chaninov, 2017).
Pharmacological Evaluation
Another facet of research highlights the structure-activity relationship (SAR) studies of naphtho[1,2-b]furan-2-carboxamide derivatives, identifying them as melanin concentrating hormone receptor 1 (MCH-R1) antagonists. Through extensive SAR studies, researchers identified compounds with potent antagonist activity, providing insights into potential therapeutic applications (Lim et al., 2013).
Chemical Structure and Analysis
Research on synthesizing and structurally studying similar compounds offers insight into the molecular arrangement and potential interactions of these compounds. Detailed characterization techniques such as FT-IR, 1HNMR, and Mass spectral data contribute to a deeper understanding of their chemical properties, which is essential for further application development (Shruthi et al., 2013).
Enantioselective Catalysis
A study on l-Piperazine-2-carboxylic acid derived N-formamide showcases its role as a highly enantioselective Lewis basic catalyst for hydrosilylation reactions, indicating the chemical versatility and potential for synthetic application of related compounds in creating enantioselective catalysts (Wang et al., 2006).
Antidepressant and Antianxiety Activities
The synthesis and evaluation of novel derivatives demonstrate potential antidepressant and antianxiety activities in preclinical models. This suggests that compounds with similar structural features could be explored for their neuropharmacological properties and potential therapeutic applications in treating mood disorders (Kumar et al., 2017).
Antimicrobial and Antioxidant Activities
Research on derivatives reveals their antimicrobial and antioxidant properties, highlighting the potential of these compounds in developing new treatments or additives with antimicrobial and antioxidant effects. Such applications could range from pharmaceuticals to food preservation (Devi et al., 2010).
Properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]benzo[e][1]benzofuran-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-23-11-13-24(14-12-23)10-4-9-22-21(25)20-15-18-17-6-3-2-5-16(17)7-8-19(18)26-20/h2-3,5-8,15H,4,9-14H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARCFDMHCXDNPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.